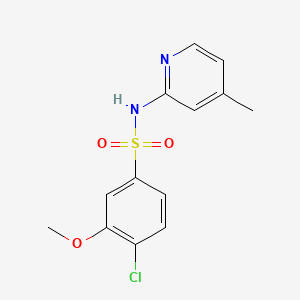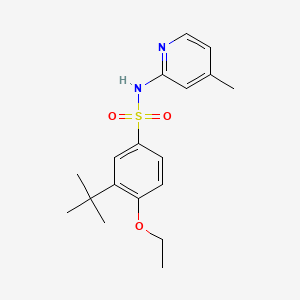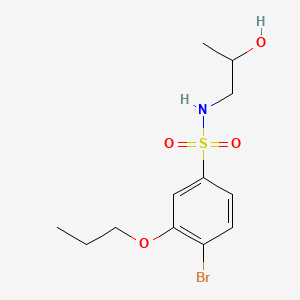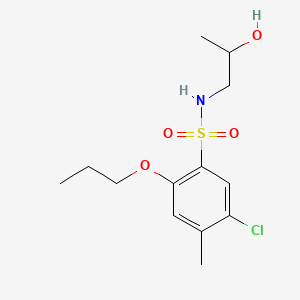![molecular formula C11H5F3N4O2S B604328 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid CAS No. 1354752-43-4](/img/structure/B604328.png)
4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It has been synthesized and studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been achieved by cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent .Physical And Chemical Properties Analysis
The IR spectrum of a similar compound shows peaks at 1610 cm^-1 (C=N), 751 cm^-1 (C–S–C), 2914 cm^-1 (C–H arom), 1263 cm^-1 (N–N=C), and 1133 cm^-1 (C–F). The 1H NMR spectrum (CDCl3, 400 MHz) shows various peaks, indicating the presence of different types of hydrogen atoms .Mechanism of Action
The mechanism of action of TFB is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cells. TFB has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in various cellular processes, such as cell proliferation and differentiation. TFB has also been shown to inhibit the activity of the protein kinase B, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the modulation of cellular signaling pathways. TFB has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
TFB has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and versatility in its applications. However, TFB also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of TFB, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and analytical chemistry. Further research is also needed to fully understand the mechanism of action of TFB and its effects on cellular signaling pathways.
Synthesis Methods
TFB can be synthesized using various methods, including the reaction of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with 3-bromo-4-fluorobenzoic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain TFB in its pure form.
Scientific Research Applications
TFB has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, TFB has been studied for its potential as an anticancer agent. TFB has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. TFB has also been studied for its potential as an anti-inflammatory agent. In materials science, TFB has been used as a building block for the synthesis of various materials, such as metal-organic frameworks. In analytical chemistry, TFB has been used as a derivatization agent for the analysis of various compounds, such as amino acids.
properties
IUPAC Name |
4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N4O2S/c12-11(13,14)9-15-16-10-18(9)17-7(21-10)5-1-3-6(4-2-5)8(19)20/h1-4H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONHTHDJTHMSGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604250.png)


![2-{4-[(4-Bromo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604254.png)
![2-{4-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604255.png)
![2-{4-[(4-Butoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604256.png)

![4-ethyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604260.png)
![N-[1-(hydroxymethyl)propyl]-4-iodo-3-methylbenzenesulfonamide](/img/structure/B604261.png)


![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)